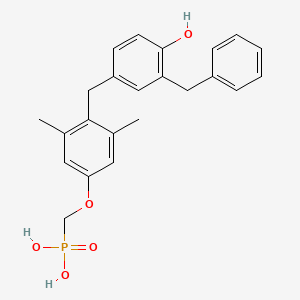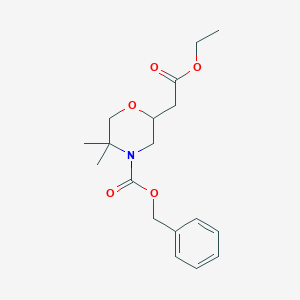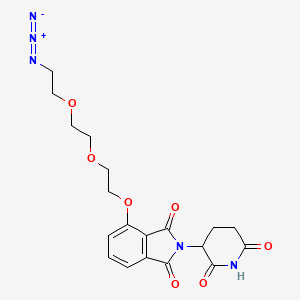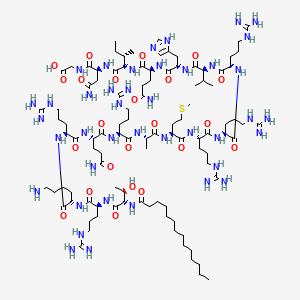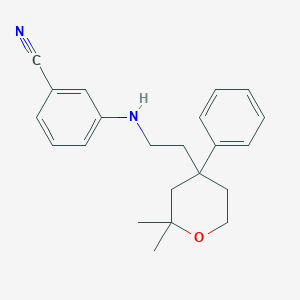
Icmt-IN-18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Icmt-IN-18 is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins, including several small GTPases. This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and cellular senescence .
Métodos De Preparación
The synthesis of Icmt-IN-18 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes the use of various reagents and catalysts under controlled conditions to achieve the desired product.
Análisis De Reacciones Químicas
Icmt-IN-18 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
Icmt-IN-18 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the role of ICMT in various biochemical pathways.
Biology: this compound is used to investigate the effects of ICMT inhibition on cellular processes such as proliferation, differentiation, and senescence.
Medicine: The compound has shown potential in cancer research, particularly in targeting Ras-related cancers by inhibiting the post-translational modification of Ras proteins.
Industry: While its industrial applications are still under exploration, this compound could be used in the development of new therapeutic agents and diagnostic tools
Mecanismo De Acción
Icmt-IN-18 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase (ICMT). This enzyme is responsible for the methylation of the carboxyl group of isoprenylated cysteine residues in proteins. By inhibiting ICMT, this compound prevents the proper localization and function of these proteins, leading to disrupted cellular signaling pathways. The molecular targets of this compound include various small GTPases involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Icmt-IN-18 is compared with other ICMT inhibitors such as cysmethynil and compound J4-2. While cysmethynil is a well-known ICMT inhibitor, it suffers from poor water solubility, making it less practical for clinical use. Compound J4-2 has slightly better ICMT inhibition but still retains the solubility issues. This compound, on the other hand, offers a more balanced profile with potent ICMT inhibition and better solubility, making it a more promising candidate for further development .
Similar Compounds
Cysmethynil: An ICMT inhibitor with poor water solubility.
Compound J4-2: Another ICMT inhibitor with slightly better inhibition but similar solubility issues.
Compound J4-6: Similar to J4-2, with comparable ICMT inhibition and solubility challenges
Propiedades
Fórmula molecular |
C22H26N2O |
|---|---|
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
3-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]benzonitrile |
InChI |
InChI=1S/C22H26N2O/c1-21(2)17-22(12-14-25-21,19-8-4-3-5-9-19)11-13-24-20-10-6-7-18(15-20)16-23/h3-10,15,24H,11-14,17H2,1-2H3 |
Clave InChI |
LUMXAIMCGVJWLI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCO1)(CCNC2=CC=CC(=C2)C#N)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


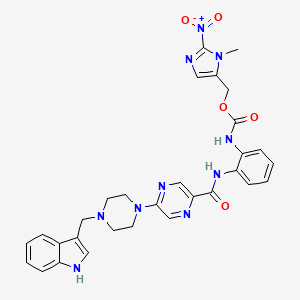
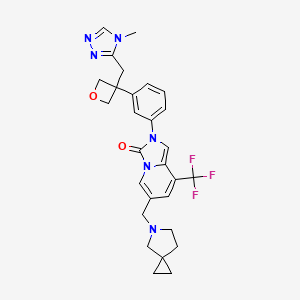

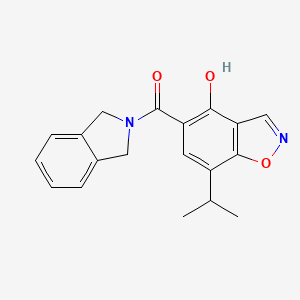
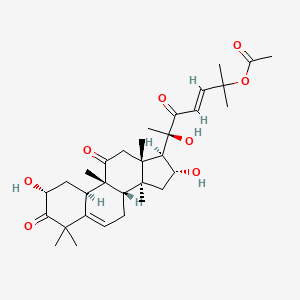
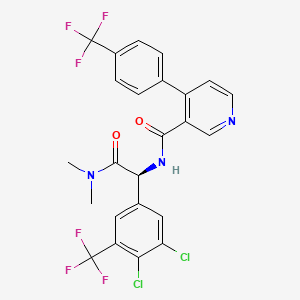
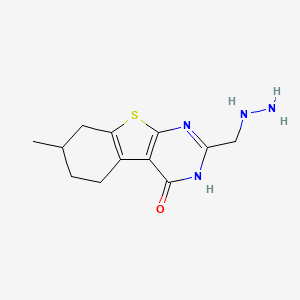
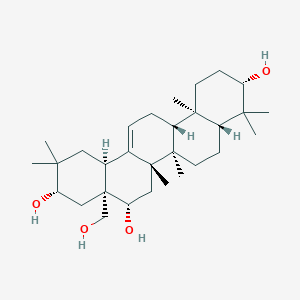
![prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12368463.png)
![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)
